molecular formula C18H15BrN2O4 B11622567 ethyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate

ethyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate

Cat. No.: B11622567
M. Wt: 403.2 g/mol
InChI Key: VJGFBFFESPLHFN-UHFFFAOYSA-N
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Description

ETHYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is a complex organic compound that features a brominated isoindoline moiety linked to an ethyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves a multi-step processThe reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated compounds .

Mechanism of Action

The mechanism of action of ETHYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The brominated isoindoline moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated isoindoline derivatives and ethyl benzoate analogs. Examples include:

Uniqueness

ETHYL 4-{[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated isoindoline moiety and ethyl benzoate structure make it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

ethyl 4-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoate

InChI

InChI=1S/C18H15BrN2O4/c1-2-25-18(24)11-3-6-13(7-4-11)20-10-21-16(22)14-8-5-12(19)9-15(14)17(21)23/h3-9,20H,2,10H2,1H3

InChI Key

VJGFBFFESPLHFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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